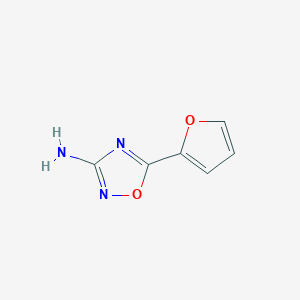

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLUPWJFEWKAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Furan 2 Yl 1,2,4 Oxadiazol 3 Amine

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 3-amino-1,2,4-oxadiazole scaffold, a common disconnection approach involves breaking the N1-C5 and O2-C3 bonds. This reveals two key synthons: a nitrile oxide and a cyanamide (B42294) or its equivalent.

Alternatively, and more practically, the 1,2,4-oxadiazole ring can be retrosynthetically disconnected by cleaving the O-C bond and the N-C bond of the ring system. This common strategy points to two primary building blocks: an amidoxime (B1450833) and an acylating agent. nih.govacs.org In the context of 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine, this translates to furan-2-amidoxime and a source for the aminocarbonyl moiety. Another pathway involves the reaction of an N-acylamidoxime, which is formed by the condensation of an amidoxime and a carboxylic acid derivative. nih.gov

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors.

Furan-2-carboxamide and Related Furan (B31954) Derivatives

Furan-2-carboxamide and its derivatives are crucial starting materials for accessing the furan-2-amidoxime precursor. Several methods exist for their synthesis.

One common approach involves the activation of furan-2-carboxylic acid. For instance, using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 45 °C) generates a reactive intermediate. nih.gov This intermediate can then be reacted with various amines to yield the corresponding furan-2-carboxamides. nih.gov Another method utilizes thionyl chloride (SOCl₂) in toluene (B28343) to convert furan-2-carboxylic acid to its more reactive acyl chloride, which can then be treated with an amine in the presence of a base like triethylamine (B128534) or pyridine. researchgate.net

Microwave-assisted synthesis has also been employed to produce furan-2-carboxamide derivatives under mild conditions, offering a more sustainable and efficient alternative. researchgate.net Furthermore, the Curtius rearrangement of furan-2-carbonyl azide (B81097) can produce a furanyl isocyanate, which serves as a versatile intermediate for reaction with various nucleophiles to form amide bonds. nih.govresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Furan-2-carboxylic acid | 1) CDI, THF; 2) Amine | Furan-2-carboxamide | nih.gov |

| Furan-2-carboxylic acid | 1) SOCl₂, Toluene; 2) Amine, Pyridine | Furan-2-carboxamide | researchgate.net |

| Furan-2-carbonyl azide | Heat | Furanyl isocyanate | nih.govresearchgate.net |

Amidoxime Precursors and Their Preparation

Amidoximes are essential for the construction of the 1,2,4-oxadiazole ring. The most prevalent method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.gov For the synthesis of furan-2-amidoxime, furan-2-carbonitrile would be treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, typically in a solvent system like ethanol (B145695)/water under reflux conditions. nih.gov

Cyclization Reactions for 1,2,4-Oxadiazole Ring Formation

The final and key step in the synthesis of this compound is the cyclization reaction to form the 1,2,4-oxadiazole ring. This can be achieved through either one-pot or multi-step procedures.

One-Pot Synthetic Approaches

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single process without isolating intermediates. For the formation of 3-amino-1,2,4-oxadiazoles, a one-pot approach can involve the reaction of a nitrile, hydroxylamine, and a suitable aminocarbonyl source. organic-chemistry.org For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to give 3,5-disubstituted 1,2,4-oxadiazoles in good yields. organic-chemistry.org

Another one-pot strategy involves the reaction of semicarbazide (B1199961) with aldehydes, followed by an iodine-mediated oxidative cyclization to form 2-amino-substituted 1,3,4-oxadiazoles, a related but different isomer class. researchgate.netnih.gov While not directly applicable to the 1,2,4-oxadiazole isomer, this highlights the utility of one-pot oxidative cyclizations in synthesizing related heterocycles.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Nitrile | Hydroxylamine, Meldrum's acid | Microwave, solvent-free | 3,5-disubstituted 1,2,4-oxadiazole | organic-chemistry.org |

| Semicarbazide | Aldehyde | I₂, oxidative cyclization | 2-amino-1,3,4-oxadiazole | researchgate.netnih.gov |

Multi-Step Cyclization Protocols

Multi-step protocols offer better control over the reaction and purification of intermediates. A typical multi-step synthesis of a 3,5-disubstituted 1,2,4-oxadiazole involves the initial formation of an O-acylamidoxime intermediate. nih.govresearchgate.net This is achieved by reacting an amidoxime with a carboxylic acid or its derivative. nih.govresearchgate.net

In the synthesis of this compound, furan-2-amidoxime would be acylated with a suitable reagent to introduce the amino group at the C3 position. The resulting O-acylamidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov This cyclization can be promoted by heating or by using a base. nih.gov For example, heating O-acylamidoximes in a borate (B1201080) buffer at pH 9.5 has been shown to effect cyclodehydration. nih.gov Alternatively, base-catalyzed cyclization using reagents like sodium ethoxide or potassium hydroxide (B78521) in solvents such as ethanol or DMSO is also effective. nih.govmdpi.com

| Intermediate | Conditions | Product | Reference |

| O-acylamidoxime | Heat, borate buffer (pH 9.5) | 1,2,4-oxadiazole | nih.gov |

| O-acylamidoxime | NaOEt, Ethanol | 1,2,4-oxadiazole | nih.gov |

| O-acylamidoxime | KOH, DMSO | 1,2,4-oxadiazole | mdpi.com |

Catalytic Methods in 1,2,4-Oxadiazole Synthesis

The synthesis of the 1,2,4-oxadiazole ring system, a core structure of the target compound, has significantly benefited from the development of various catalytic methods. These methods often aim to facilitate the cyclization step under milder conditions, thereby avoiding the harsh conditions that can lead to side products. chim.it Catalysts play a crucial role in activating substrates and promoting the key bond-forming reactions.

Several catalytic systems have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which are structurally related to this compound. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalyst for the reaction between amidoximes and organic nitriles. organic-chemistry.org Another approach involves the use of iron(III) nitrate (B79036), which mediates a selective synthesis from alkynes and nitriles. organic-chemistry.orggoogle.com This method proceeds through the formation of α-nitroketones and subsequent 1,3-dipolar cycloaddition of in situ generated nitrile oxides. organic-chemistry.org

More recent advancements include the use of metal-free catalysts like graphene oxide (GO). nih.gov GO has demonstrated dual catalytic activity, facilitating both the formation of the amidoxime intermediate and the subsequent cyclodehydration to the 1,2,4-oxadiazole. nih.gov Copper-catalyzed cascade reactions have also been employed to construct the 1,2,4-oxadiazole ring from amidines and methylarenes under mild conditions. nih.gov Furthermore, hypervalent iodine reagents, such as 2-iodosylbenzoic acid triflate, can be used in catalytic amounts to promote the oxidative cycloaddition of aldoximes with nitriles at room temperature. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of 1,2,4-oxadiazoles.

| Catalyst System | Reactants | Key Features |

| PTSA-ZnCl₂ | Amidoximes and organic nitriles | Efficient and mild conditions. organic-chemistry.org |

| Iron(III) Nitrate | Alkynes and nitriles | Mediates selective synthesis via nitrile oxide intermediate. organic-chemistry.orggoogle.com |

| Graphene Oxide (GO) | Benzonitrile, hydroxylamine, and benzaldehyde (B42025) | Metal-free, dual catalytic activity for one-pot synthesis. nih.gov |

| Copper Catalyst | Amidines and methylarenes | One-step cascade reaction under mild conditions. nih.gov |

| 2-Iodosylbenzoic acid triflate (catalytic) / m-CPBA (stoichiometric) | Aldoximes and nitriles | Proceeds at room temperature, affording good yields. nih.gov |

| Tetrabutylammonium hydroxide (TBAH) | O-acylamidoximes | Efficient for cyclization at room temperature. chim.it |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. Key variables that are typically fine-tuned include the choice of solvent, base, temperature, and reaction time.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves a two-step, one-pot reaction starting from a nitrile and hydroxylamine to form an amidoxime intermediate, which then reacts with an aldehyde. nih.gov The optimization of this process provides a useful model. For example, in the graphene oxide-catalyzed synthesis of 3,5-diphenyl-1,2,4-oxadiazole, various bases and solvents were screened. nih.gov Potassium carbonate was found to be an effective base for the initial formation of the amidoxime. nih.gov The choice of solvent is also crucial; a mixture of ethanol and water proved effective for the first step, while the subsequent cyclization with the aldehyde proceeded efficiently at 80 °C. nih.gov

Room temperature synthesis methods have also been developed, which often rely on the use of aprotic bipolar solvents like DMSO in the presence of an inorganic base. nih.gov This approach has been successful for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides. nih.gov The optimization of such a reaction would involve screening different bases (e.g., NaOH, K₂CO₃) and ensuring the temperature is controlled to prevent decomposition.

The following table illustrates the optimization of reaction conditions for a model synthesis of a 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Ethanol/Water | 80 | 73 |

| 2 | Na₂CO₃ | Ethanol/Water | 80 | 65 |

| 3 | Et₃N | Ethanol/Water | 80 | 40 |

| 4 | K₂CO₃ | Acetonitrile (B52724) | 80 | 58 |

| 5 | K₂CO₃ | DMF | 80 | 52 |

This table is a representative example of optimizing conditions for a related 1,2,4-oxadiazole synthesis.

Green Chemistry Principles in the Synthesis of Oxadiazole Derivatives

The application of green chemistry principles to the synthesis of oxadiazole derivatives aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov This involves using safer solvents, employing energy-efficient methods, and utilizing recyclable catalysts to minimize waste and hazardous byproducts. researchgate.netnih.gov

A prominent green synthetic technique is the use of microwave irradiation. researchgate.netnih.govnih.gov Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and increase product yields by minimizing the formation of byproducts. researchgate.netnih.gov For instance, the synthesis of oxadiazole derivatives from amidoximes and acyl chlorides can be accelerated using microwave irradiation in the presence of catalysts like MgO or KF. nih.gov This method often follows green chemistry principles by reducing energy consumption and potentially allowing for solvent-free conditions. researchgate.netnih.gov

Solvent-free, or solid-phase, synthesis is another green approach. researchgate.net Reactions can be carried out by grinding reactants together, which is a simple, cheaper, and easier-to-handle technique compared to conventional solvent-based methods. researchgate.net The use of heterogeneous catalysts that can be easily recovered and recycled is also a key aspect of green synthesis. researchgate.net Graphene oxide, for example, serves as a recyclable, metal-free catalyst in 1,2,4-oxadiazole synthesis. nih.gov

Furthermore, the development of one-pot syntheses contributes to the greenness of a process by reducing the number of work-up and purification steps, which in turn decreases solvent usage and waste generation. nih.gov The use of water as a solvent, when chemically feasible, is also a hallmark of green chemistry.

Key Green Chemistry Approaches in Oxadiazole Synthesis:

Microwave Irradiation: Reduces reaction time and improves yields. researchgate.netnih.govrasayanjournal.co.in

Solvent-Free Conditions: Grinding techniques eliminate the need for organic solvents. researchgate.net

Recyclable Catalysts: Heterogeneous catalysts like graphene oxide can be recovered and reused. nih.govresearchgate.net

Alternative Energy Sources: Ultrasound and visible light have been explored as energy-efficient alternatives. researchgate.netresearchgate.net

Safer Solvents: Minimizing the use of hazardous solvents and replacing them with greener alternatives like water or ethanol-water mixtures. nih.govresearchgate.net

Chemical Transformations and Derivatization of 5 Furan 2 Yl 1,2,4 Oxadiazol 3 Amine

Reactivity of the Amine Functionality

The amine group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through acylation, alkylation, and condensation reactions.

Acylation Reactions

The primary amine of 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine can readily undergo acylation with various acylating agents, such as acyl chlorides, to form the corresponding N-substituted amides. This reaction is a common strategy to introduce new functional groups and modify the compound's properties. For instance, the reaction with acetyl chloride, typically in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724), would yield N-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide. ekb.egreddit.com The general mechanism for this reaction involves a nucleophilic addition-elimination pathway where the amine attacks the carbonyl carbon of the acyl chloride. chemguide.co.uk

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide |

Alkylation Reactions

The amine functionality can also be a target for alkylation reactions using alkyl halides. This process introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A general method for the direct N-alkylation of secondary amines with alkyl halides in acetonitrile using Hünig's base (N,N-diisopropylethylamine) has been reported to be effective and tolerant of various functional groups. researchgate.net While specific examples for the direct alkylation of this compound are not extensively documented in the reviewed literature, this general methodology could be applicable.

Table 2: Potential Alkylation Reaction

| Reactant | Reagent | Potential Product |

| This compound | Methyl iodide | N-Methyl-5-(furan-2-yl)-1,2,4-oxadiazol-3-amine |

Condensation Reactions

Condensation reactions of this compound with aldehydes or ketones lead to the formation of Schiff bases (imines). These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles with various aromatic aldehydes has been reported, suggesting a similar reactivity for the title compound. nih.gov For example, the reaction with benzaldehyde (B42025) would produce (E/Z)-N-benzylidene-5-(furan-2-yl)-1,2,4-oxadiazol-3-amine. youtube.com Such reactions are often catalyzed by a few drops of glacial acetic acid and can be carried out by simply mixing the reactants. youtube.comsmolecule.com

Table 3: Representative Condensation Reaction

| Reactant | Reagent | Product |

| This compound | Benzaldehyde | (E/Z)-N-Benzylidene-5-(furan-2-yl)-1,2,4-oxadiazol-3-amine |

Modifications of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring itself is susceptible to certain chemical transformations, including ring-opening and re-cyclization pathways, and its stability is influenced by the nature of its substituents.

Ring-Opening and Re-Cyclization Pathways

The 1,2,4-oxadiazole ring is known to undergo rearrangements, particularly under reductive or basic conditions. One notable transformation is the Additions of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway has been observed in the reaction of 1,2,4-oxadiazoles with hydrazine (B178648), leading to the formation of 3-amino-1,2,4-triazoles. nih.gov The reaction proceeds through a reductive ANRORC pathway involving the addition of hydrazine to the oxadiazole ring, followed by ring-opening, re-closure, and reduction of an intermediate. nih.gov

Another significant rearrangement is the Boulton-Katritzky rearrangement, a process that involves the recyclization of various heterocyclic systems containing an N-O bond. beilstein-journals.org This rearrangement has been observed in tandem with C-N coupling reactions of 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate, providing a route to wikipedia.orgsmolecule.comnih.govtriazolo[1,5-a]pyridines. rsc.org Furthermore, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been found to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. nih.gov

Substituent Effects on Ring Stability

The stability of the 1,2,4-oxadiazole ring is influenced by its substituents. Generally, 2,5-disubstituted-1,3,4-oxadiazoles are more stable than their corresponding 2,5-dialkyl derivatives, especially when substituted with aromatic groups. researchgate.net The 1,3,4-oxadiazole (B1194373) ring is considered thermally stable, with a calculated resonance energy of 167.4 kJ/mol, and this stability increases with substitution at the second position. nih.govijpsjournal.com

Functionalization of the Furan (B31954) Moiety

The furan ring within the title compound is an electron-rich aromatic system, making it susceptible to various chemical modifications typical for such heterocycles. However, its reactivity is modulated by the presence of the 3-amino-1,2,4-oxadiazol-5-yl substituent, which acts as an electron-withdrawing group. This deactivating effect necessitates carefully chosen reaction conditions to achieve selective functionalization of the furan ring, primarily at the C5 position.

Furan is known to undergo electrophilic aromatic substitution more readily than benzene, but it is also sensitive to strong acids which can cause polymerization or ring-opening. nih.govorganic-chemistry.org The deactivating nature of the attached oxadiazole ring reduces the furan's reactivity, but substitution is still expected to occur preferentially at the 5-position of the furan ring, which is para to the point of attachment and the most activated position. pearson.com Milder reagents and conditions are therefore required to achieve successful substitution without degrading the substrate.

Common electrophilic aromatic substitution reactions applicable to the furan moiety include nitration and formylation.

Nitration: Direct nitration of furan with strong acids like nitric acid can lead to oxidation and decomposition. quora.com A milder nitrating agent, such as acetyl nitrate (B79036) (formed in situ from nitric acid and acetic anhydride), is typically used for the nitration of sensitive substrates like furan. quora.comquimicaorganica.org This reagent can effectively introduce a nitro group at the 5-position of the furan ring to yield 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazol-3-amine.

Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), serves as the electrophile. wikipedia.orgorgsyn.org Applying this reaction to this compound would be expected to yield 5-(5-formylfuran-2-yl)-1,2,4-oxadiazol-3-amine. Recent developments have also introduced catalytic versions of this reaction to avoid the use of stoichiometric hazardous reagents. orgsyn.org

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO3 / Acetic Anhydride | 5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazol-3-amine |

| Formylation (Vilsmeier-Haack) | POCl3, DMF; then H2O | 5-(5-Formylfuran-2-yl)-1,2,4-oxadiazol-3-amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of fine chemicals and pharmaceuticals. researchgate.netrsc.org To utilize these reactions on the furan moiety of the title compound, a preliminary functionalization step, typically halogenation, is required to introduce a suitable leaving group. Halogenation of the furan ring, another electrophilic substitution, would yield a substrate such as 5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-amine. This halo-derivative can then be used in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming C-C bonds. For example, coupling 5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-amine with an arylboronic acid (e.g., phenylboronic acid) would yield a 5-(5-arylfuran-2-yl) derivative. The reaction has been successfully applied to furan-containing substrates. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netrug.nl Reacting 5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-amine with an alkene like styrene (B11656) would introduce a styrenyl substituent at the 5-position of the furan ring.

| Reaction | Substrate | Coupling Partner | Catalyst/Base Example | Expected Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-amine | Arylboronic Acid | Pd(PPh3)4 / Na2CO3 | 5-(5-Arylfuran-2-yl)-1,2,4-oxadiazol-3-amines |

| Heck Reaction | 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-amine | Alkene (e.g., Styrene) | Pd(OAc)2 / Et3N | 5-(5-Alkenylfuran-2-yl)-1,2,4-oxadiazol-3-amines |

Synthesis of Analogs and Bioisosteres of the Compound

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a key strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The furan ring in this compound can be replaced with other five-membered aromatic heterocycles to generate novel analogs.

The most common bioisostere for a furan ring is thiophene (B33073). researchgate.netijprajournal.com Thiophene is also an aromatic ring with similar electronic characteristics, and its substitution for furan in drug candidates has been shown to positively influence biological activity in some cases. nih.gov The synthesis of the thiophene analog, 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine, would follow a similar synthetic pathway to the parent compound, starting with thiophene-2-carboxylic acid instead of furan-2-carboxylic acid. smolecule.comnih.gov This involves converting the starting acid to an amidoxime (B1450833), followed by cyclization to form the 1,2,4-oxadiazole ring.

Other five-membered heterocycles such as pyrazoles, thiazoles, and isoxazoles can also be considered as bioisosteric replacements for the furan ring, potentially offering different hydrogen bonding capabilities, polarity, and metabolic stability. cambridgemedchemconsulting.com The synthesis of these analogs would require the corresponding heterocyclic carboxylic acids as starting materials. For instance, a study on 1,2,4-oxadiazole derivatives showed that replacing a phenyl group with 2-furyl or 2-thiophenyl groups modulated inhibitory activity against an enzyme from Aedes aegypti. nih.gov

| Parent Moiety | Bioisosteric Replacement | Resulting Analog Name | Required Starting Material |

|---|---|---|---|

| Furan | Thiophene | 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine | Thiophene-2-carboxylic acid |

| Furan | Thiazole | 5-(Thiazol-2-yl)-1,2,4-oxadiazol-3-amine | Thiazole-2-carboxylic acid |

| Furan | Pyrazole | 5-(Pyrazol-4-yl)-1,2,4-oxadiazol-3-amine | Pyrazole-4-carboxylic acid |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of the NMR spectra provides information on the chemical environment of each proton and carbon atom, allowing for the complete structural assignment of 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine.

Experimental ¹H NMR data has been reported in several deuterated solvents, with the resulting chemical shifts showing slight variations due to solvent effects. The signals correspond to the three protons of the furan (B31954) ring and the two protons of the primary amine group. The amine protons typically appear as a broad singlet, as seen in the spectrum run in deuterated chloroform (B151607) (CDCl₃).

Table 1: Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound in Various Solvents

| Furan Proton | DMSO-d₆ | MeOD | CDCl₃ |

| H5' (dd) | 7.90-7.91 | 7.82 | 7.60 |

| H3' (dd) | 7.20-7.21 | 7.23 | 7.19 |

| H4' (dd) | 6.71-6.72 | 6.68 | 6.57 |

| -NH₂ (s) | 6.57-6.58 | * | 4.41 (br s) |

| Signal not explicitly reported or potentially exchanged with solvent. |

While experimental ¹³C NMR data is not widely reported in the primary literature, computational predictions provide insight into the expected chemical shifts. These predictions are valuable for preliminary assignment and for planning more advanced experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (Oxadiazole) | 172.9 |

| C5 (Oxadiazole) | 155.1 |

| C5' (Furan) | 147.2 |

| C2' (Furan) | 137.9 |

| C4' (Furan) | 115.1 |

| C3' (Furan) | 113.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While specific experimental 2D NMR spectra for this compound are not available in the reviewed literature, the application of these standard techniques can be described for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this molecule, cross-peaks would be expected between the adjacent furan protons: H3' with H4', and H4' with H5'. This would definitively confirm their connectivity and relative positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the furan protons (H3', H4', H5') to their corresponding carbon atoms (C3', C4', C5'), allowing for the unambiguous assignment of the furan carbons in the ¹³C spectrum based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons. Key correlations would be expected from the furan protons to the oxadiazole ring carbons (C5) and the furan quaternary carbon (C2'). For instance, the furan proton H3' should show a correlation to the oxadiazole carbon C5, confirming the connection between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the molecule's preferred conformation. For this compound, a key analysis would be observing for any NOE between the furan H3' proton and the amine (-NH₂) protons. Such a correlation would provide insight into the rotational orientation of the furan ring relative to the oxadiazole ring.

There are no specific solid-state NMR (ssNMR) studies reported for this compound in the surveyed literature. However, this technique could provide valuable information that is inaccessible in solution-state NMR. ssNMR could be used to study the effects of crystal packing on the molecular conformation, identify different polymorphic forms, and analyze intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Experimental FT-IR and Raman spectra for this compound have not been detailed in the available literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300-3500 |

| Furan C-H | C-H Aromatic Stretch | 3100-3150 |

| Amine (-NH₂) | N-H Scissoring/Bend | 1590-1650 |

| Oxadiazole & Furan | C=N and C=C Ring Stretch | 1450-1600 |

| Furan Ring | C-O-C Asymmetric Stretch | 1200-1250 |

| Oxadiazole Ring | N-O Stretch | 900-1000 |

The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the oxadiazole ring and the C=C stretching of the furan ring would result in several bands in the 1450-1600 cm⁻¹ fingerprint region. The strong C-O-C stretch of the furan ether group is also a characteristic and identifiable band. Raman spectroscopy would be particularly sensitive to the non-polar C=C bonds in the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its exact mass-to-charge ratio (m/z) with high accuracy.

The calculated monoisotopic mass of this compound (C₆H₅N₃O₂) is 151.03818 Da. Experimental low-resolution mass spectrometry consistently identifies the protonated molecule [M+H]⁺ at m/z 152.

While detailed fragmentation studies are not available, a plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) can be proposed. The molecule would likely undergo initial fragmentation through several routes:

Cleavage of the oxadiazole ring: This is a common pathway for oxadiazoles (B1248032), leading to the formation of nitrile and isocyanate fragments or other stable radical cations.

Formation of the furoyl cation: Cleavage of the bond between the two rings could lead to the formation of a stable furoyl cation (m/z 95).

Loss of small molecules: The molecule could lose stable neutral molecules such as CO, HCN, or N₂.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

A search of the published literature indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules that interact differently with left- and right-circularly polarized light.

There are no reports in the literature on the synthesis or analysis of chiral derivatives of this compound. Should a chiral center be introduced—for example, by attaching a chiral substituent to the amine group or by incorporating a stereocenter in a side chain on the furan ring—these techniques would become essential. CD and ORD spectroscopy could then be used to determine the absolute configuration of the new stereocenter, study its conformational preferences in solution, and investigate how the chiral element influences the electronic transitions of the aromatic chromophores.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. This method can provide detailed information about the electronic structure and environment of the unpaired electron, making it an invaluable tool for investigating reaction mechanisms and identifying transient radical intermediates.

In the context of heterocyclic compounds like this compound, EPR spectroscopy could theoretically be employed to investigate the formation of radical species under specific conditions, such as during redox reactions, photochemical processes, or high-energy irradiation. The generation of a radical species from the parent molecule would be detectable by EPR, and the resulting spectrum could offer insights into the delocalization of the unpaired electron across the furan and oxadiazole ring systems.

However, a comprehensive review of the scientific literature reveals a notable absence of specific studies applying EPR spectroscopy to investigate radical intermediates of this compound. While research on related furan-oxadiazole structures exists, these studies have primarily focused on other aspects such as synthesis, crystal structure, and biological activity, without delving into the characterization of their radical species by EPR. smolecule.comnih.govnih.govnih.govnih.govmdpi.com

Consequently, there are no available experimental data, such as g-values or hyperfine coupling constants, for any radical intermediates derived from this compound. The generation of such data would necessitate dedicated experimental work, which has not been reported to date.

Theoretical and Computational Chemistry of 5 Furan 2 Yl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically for 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine are not available in the reviewed literature. Computational studies on related oxadiazole and furan (B31954) derivatives are common, but the specific data for the target molecule has not been published.

Density Functional Theory (DFT) Studies on Ground State Geometries

No published studies were found that report the ground state geometry of this compound determined by Density Functional Theory (DFT) calculations. Therefore, optimized bond lengths, bond angles, and dihedral angles for this specific molecule are not available.

Ab Initio Methods for Energy Calculations

There are no specific ab initio calculations in the public domain that detail the energetic properties, such as the enthalpy of formation, for this compound.

Molecular Orbital Analysis and Frontier Orbitals

A specific molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their corresponding energy gap for this compound, has not been reported in the scientific literature. Such data is crucial for understanding the molecule's reactivity and electronic properties.

Reaction Mechanism Elucidation via Computational Pathways

No computational studies detailing the reaction mechanisms for the synthesis of this compound were identified. While a typical synthesis might involve the cyclization of furan derivatives, a computational analysis of this process is not available.

Transition State Identification

The identification of transition states is a key component of computational reaction mechanism studies. However, due to the absence of such studies for the synthesis of this compound, no information on its transition state structures is available.

Energy Profiles of Synthetic Steps

Similarly, energy profiles for the synthetic steps leading to this compound have not been computationally elucidated in any published research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Focus)

While specific molecular docking studies for this compound are not extensively detailed in the public literature, the broader class of 1,2,4-oxadiazoles has been the subject of numerous computational investigations. These studies provide a mechanistic framework for understanding how this scaffold interacts with various biological targets. Docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding conformation and stability of a ligand within a protein's active site.

In silico docking efforts have been instrumental in identifying the potential of 1,2,4-oxadiazoles as a class of antibiotics. nih.gov These studies reveal that the compounds can act as inhibitors of crucial bacterial enzymes, such as the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA), by interfering with cell wall biosynthesis. chim.it Similarly, docking studies on 1,2,4-oxadiazole (B8745197) analogues identified them as potential activators of caspase-3, an enzyme involved in apoptosis, suggesting applications in cancer therapy. mdpi.com For other targets, such as Fatty Acid Amide Hydrolase (FAAH), the 1,3,4-oxadiazol-2-one scaffold (a related isomer) has been shown to form key hydrogen bonds with serine residues in the enzyme's active site. mdpi.com

The binding mechanism for the 1,2,4-oxadiazole scaffold typically involves a combination of hydrogen bonds and hydrophobic interactions. The nitrogen and oxygen atoms within the oxadiazole ring are key hydrogen bond acceptors, while the amine group at the C3 position can act as a hydrogen bond donor. The furan ring at the C5 position primarily engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues in the target's binding pocket.

Molecular dynamics (MD) simulations are often employed to supplement docking studies, providing insights into the dynamic stability of the predicted ligand-protein complex over time. For instance, MD simulations performed on a related oxadiazole derivative targeting the COX-2 active site helped to verify the stability of the interactions predicted by initial docking poses. nih.gov Such simulations are crucial for confirming that the key binding interactions are maintained, thus validating the proposed mechanism of action.

Table 1: Potential Molecular Targets and Interaction Mechanisms for the 1,2,4-Oxadiazole Scaffold This table is based on findings for analogous compounds and represents potential interactions for this compound.

| Potential Target Enzyme | Role of Target | Key Interaction Types for Scaffold | Implied Mechanism | Reference |

|---|---|---|---|---|

| Caspase-3 | Apoptosis | Hydrogen bonding | Activation of enzyme | mdpi.com |

| Penicillin-Binding Protein 2a (PBP2a) | Bacterial cell wall synthesis | Covalent or non-covalent binding | Inhibition of enzyme activity | nih.govchim.it |

| Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid metabolism | Hydrogen bond with Ser241 | Inhibition of enzyme activity | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Hydrogen bonds and hydrophobic interactions | Inhibition of enzyme activity | nih.gov |

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Computational chemistry allows for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies, often using methods like Density Functional Theory (DFT). acs.org These predictions serve as a valuable reference for experimental chemists to confirm the structure and purity of a synthesized compound. While a specific, published computational analysis for this compound is not available, the expected spectral characteristics can be inferred from its constituent functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups within a molecule. For this compound, characteristic vibrational frequencies are expected for the N-H bonds of the amine, the C-H and C-O bonds of the furan ring, and the C=N and N-O bonds of the oxadiazole ring. For example, primary amines typically show stretching bands in the 3500-3300 cm⁻¹ region. nih.gov

Table 2: Predicted Characteristic IR Absorption Frequencies These values are estimated based on standard functional group frequencies.

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch (asymmetric & symmetric) | 3500 - 3300 |

| Amine | N-H bend | 1650 - 1580 |

| Furan Ring | Aromatic C-H stretch | 3150 - 3100 |

| Furan Ring | C=C stretch | 1580 - 1450 |

| Furan Ring | C-O-C stretch | 1250 - 1020 |

| Oxadiazole Ring | C=N stretch | 1680 - 1630 |

| Oxadiazole Ring | N-O stretch | 1400 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The furan ring protons are expected to appear in the aromatic region (6.0-7.5 ppm). The amine protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon atoms of the furan and oxadiazole rings would have distinct signals in the downfield region (typically >100 ppm) due to their association with electronegative heteroatoms and double bonds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts These values are estimations based on the chemical environment of the nuclei.

| Atom Type | Nucleus | Estimated Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Furan Protons | ¹H | 6.5 - 7.8 | Three distinct signals expected in the aromatic region. |

| Amine Protons | ¹H | 5.0 - 7.0 | Broad singlet, position is variable. |

| Furan Carbons | ¹³C | 110 - 150 | Four distinct signals expected. |

| Oxadiazole Carbons | ¹³C | 155 - 175 | Two distinct signals for C3 and C5 of the oxadiazole ring. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Modification Impact (Focus on Chemical Structure-Activity Relationships)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models are invaluable for predicting the activity of new analogues and for providing guidelines on how to modify a lead compound to enhance its potency or other desired properties. tsijournals.comresearchgate.net

For the 1,2,4-oxadiazole class of compounds, QSAR studies have successfully established models with high predictive ability for various biological activities, including anticancer and receptor agonist effects. mdpi.comtsijournals.com These studies consistently show that the nature and position of substituents on the oxadiazole ring are critical determinants of activity.

A key focus of these studies is the impact of substituents at the C3 and C5 positions of the 1,2,4-oxadiazole core. tsijournals.com In the case of this compound, modifications to the furan ring at C5 or the amine group at C3 would be expected to significantly alter its biological profile. QSAR models for related compounds have identified several key molecular descriptors that govern activity:

Electronic Descriptors: The electronic properties of the molecule are highly influential. Descriptors derived from Burden matrix eigenvalues (related to atomic Sanderson electronegativities) and other quantum chemical parameters have appeared in successful QSAR models. tsijournals.comresearchgate.net This highlights the importance of the electron distribution across the furan and oxadiazole rings for interaction with biological targets.

Hydrophobicity: Lipophilicity, often expressed as logP, is another critical factor. The balance between hydrophilicity and hydrophobicity affects a compound's ability to cross cell membranes and reach its target. researchgate.net Modifying the furan ring with lipophilic or hydrophilic groups would directly impact this parameter.

QSAR studies on S1P1 receptor agonists revealed that compounds with different substitution patterns at the 5-position of the oxadiazole ring required separate models, underscoring the profound impact of this position on the mechanism of action. tsijournals.com This suggests that replacing the furan ring in this compound with other aryl or heteroaryl groups would be a primary strategy for modulating its activity.

Table 4: Key Findings from QSAR Studies on 1,2,4-Oxadiazole Analogs

| Biological Activity Studied | Important Descriptor Types | Implication for Structural Modification | Reference |

|---|---|---|---|

| S1P1 Receptor Agonism | Topological (MATS), Electronic (Burden Matrix) | The size, mass, polarizability, and electronic nature of substituents at C5 are critical for activity. | tsijournals.com |

| Anticancer (Caspase-3 Activation) | 2D Descriptors | A reliable model (q² = 0.610) indicates that specific substitutions improve anticancer activity. | mdpi.com |

| Anti-proliferative Activity | Quantum Chemical, Constitutional, Hydrophobicity (logP) | The balance of hydrophobicity and electronic properties is key to modulating anti-proliferative effects. | researchgate.net |

Applications and Research Avenues Non Clinical/non Dosage Focused

Role as a Chemical Intermediate in Complex Molecule Synthesis

The structure of 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine makes it a valuable chemical intermediate for the synthesis of more complex molecules. jst.go.jp The amine group and the heterocyclic rings offer multiple reactive sites for further functionalization. The 1,2,4-oxadiazole (B8745197) ring, in particular, is a well-established bioisostere for ester and amide groups, a property that is frequently exploited in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of a lead compound. nih.gov

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes, which can be derived from the reaction of amidoximes with acylating agents. chim.itresearchgate.net This versatility in synthesis allows for the introduction of a wide variety of substituents onto the oxadiazole core. For instance, the furan (B31954) ring at the 5-position and the amine group at the 3-position of the target compound can be modified to create a library of derivatives with diverse chemical properties. While specific examples of complex molecules synthesized directly from this compound are not extensively documented, the reactivity of the furan ring and the amine group are well-established in organic chemistry.

Table 1: Potential Reactions for Derivatization

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Amine Group | Acylation | Acyl chlorides, Anhydrides | Amides |

| Amine Group | Alkylation | Alkyl halides | Secondary/Tertiary amines |

Exploration in Materials Science and Polymer Chemistry

The unique electronic properties of heterocyclic compounds make them attractive candidates for applications in materials science and polymer chemistry. jst.go.jpmdpi.com Although direct studies on this compound in this context are scarce, the characteristics of its constituent rings suggest potential applications.

Ligands for Metal Complexes

The nitrogen atoms within the 1,2,4-oxadiazole ring and the oxygen atom of the furan ring can act as coordination sites for metal ions, making furan-substituted oxadiazoles (B1248032) potential ligands for the formation of metal complexes. nih.gov While research on metal complexes specifically involving 3-amino-1,2,4-oxadiazoles is not abundant, the broader class of 1,2,4-oxadiazoles has been shown to form complexes with metals like palladium(II) and silver(I). nih.gov The resulting coordination polymers and metallo-supramolecular structures could have interesting catalytic or material properties. The exploration of mixed-ligand chelates with similar heterocyclic systems, such as 1,2,4-triazoles, has demonstrated the potential for creating complexes with diverse geometries and biological activities. researchgate.net

Precursors for Optoelectronic and Supramolecular Materials

Heterocyclic compounds, including oxadiazole derivatives, are known for their thermal and chemical stability and, in some cases, high photoluminescence quantum yields. nih.gov These properties are highly desirable for the development of organic light-emitting diodes (OLEDs), scintillators, and other optoelectronic materials. mdpi.com While the 1,3,4-oxadiazole (B1194373) isomer is more commonly studied for these applications, the 1,2,4-oxadiazole scaffold also holds promise. mdpi.comresearchgate.net Furthermore, the ability of such molecules to engage in hydrogen bonding and π-π stacking interactions can be harnessed for the construction of well-ordered supramolecular architectures. For example, a related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, forms inversion dimers linked by hydrogen bonds in its crystal structure. nih.gov

Catalytic Applications (e.g., Organocatalysis, Phase-Transfer Catalysis)

There is currently a lack of specific research data on the application of this compound in organocatalysis or phase-transfer catalysis. However, the presence of basic nitrogen atoms in the oxadiazole ring and the amine substituent suggests a potential for basic catalysis. Furan derivatives, more broadly, have been investigated in various catalytic pathways, often involving metal-based or zeolite catalysts for their upgrading. frontiersin.org

Agrochemical Research (e.g., Herbicidal, Insecticidal, Fungicidal Activity and Structure-Activity Relationships)

Derivatives of 1,2,4-oxadiazole are an area of interest in agrochemical research due to their potential herbicidal, insecticidal, and fungicidal properties. nih.gov The oxadiazole ring is a component of some commercial pesticides, and ongoing research seeks to develop new, effective, and selective agrochemicals based on this scaffold. researchgate.netnih.gov

Studies on related heterocyclic compounds have shown promising results. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated good inhibitory effects against various plant pathogenic fungi. nih.gov While specific data on the agrochemical activity of this compound is not available, the general biological activity of furan and oxadiazole derivatives suggests this is a viable area for future investigation. ijabbr.com

Table 2: Reported Agrochemical Activities of Related Oxadiazole Derivatives

| Compound Class | Activity | Target Organism | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Fungicidal | R. solani, Botrytis Cinerea, Sclerotinia Sclerotiorum | nih.gov |

| 1,3,4-Oxadiazole-2-thiones | Insecticidal | Spodoptera littoralis larvae | ijpsjournal.com |

In Vitro Biological Activity: Mechanistic Investigations

The 1,2,4-oxadiazole nucleus is a "privileged" scaffold in medicinal chemistry, appearing in a number of compounds with a wide range of biological activities. nih.govnih.gov These activities include antimicrobial, anti-inflammatory, and anticancer effects. jst.go.jpnih.gov The furan ring is also a common feature in many biologically active compounds. ijabbr.com

While specific in vitro studies on this compound are not widely reported, research on analogous compounds provides insights into its potential biological profile. For example, some sources suggest that the title compound may have antimicrobial properties by disrupting bacterial cell walls and could potentially interact with cytochrome P450 enzymes. jst.go.jp

Derivatives of 1,2,4-oxadiazole have been investigated for a variety of therapeutic targets. For instance, some have been studied as anticancer agents, with certain derivatives showing potent cytotoxicity against various cancer cell lines. researchgate.net Others have been explored for their anti-tubercular activity. nih.gov The mechanism of action for these biological effects often involves the specific interactions of the substituted oxadiazole with biological macromolecules. The structural diversity that can be achieved through modification of the furan and amine moieties of this compound makes it and its derivatives interesting candidates for screening in various biological assays.

Table 3: Reported In Vitro Biological Activities of Related Furan and Oxadiazole Derivatives

| Compound Class | Biological Activity | Potential Mechanism/Target | Reference(s) |

|---|---|---|---|

| Furan derivatives | Antibacterial, Antifungal, Antiviral, Anti-inflammatory | Various | ijabbr.com |

| 1,2,4-Oxadiazole derivatives | Anticancer | Cytotoxicity against various cell lines | nih.govresearchgate.net |

| 1,2,4-Oxadiazole derivatives | Anti-tubercular | Inhibition of Mycobacterium tuberculosis | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification Beyond Basic Identification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purity evaluation of pharmaceutical compounds and synthetic intermediates. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment of 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine, owing to the compound's aromatic nature and polarity conferred by the amine group and heteroatoms. A reversed-phase HPLC (RP-HPLC) method using a C18 column is typically employed for the separation of such moderately polar heterocyclic compounds.

The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica) and a polar mobile phase. The retention of the compound can be finely tuned by adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the main compound and any impurities with differing polarities. Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength corresponding to the compound's maximum absorbance (λmax), which is expected in the UV region due to the conjugated π-system of the furan (B31954) and oxadiazole rings. For a series of 1,3,4-oxadiazole (B1194373) derivatives, UV absorption maxima have been noted, confirming the suitability of this detection method nih.govmdpi.com. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV-Vis/PDA at λmax (e.g., 280 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to the polarity of the primary amine group, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port.

To overcome these issues, derivatization of the amine group is a common strategy. Acylation or silylation can produce a more volatile and thermally stable derivative suitable for GC analysis. The selection of the stationary phase is critical for achieving adequate separation from impurities. A mid-polarity phase, such as one containing phenyl or cyanopropyl functional groups, is often effective for polar analytes. For separating isomers of related oxadiazole compounds, specialized stationary phases, including those based on liquid crystals, have been shown to provide unique selectivity based on molecular shape researchgate.net. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Hypothetical GC Parameters for Analysis (Post-Derivatization)

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

The compound this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiral chromatography for the determination of enantiomeric excess is not directly applicable to this compound.

However, this technique would be indispensable if the synthesis involved chiral precursors or if chiral derivatives of the compound were prepared. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other wikipedia.org. It is calculated as the percentage difference between the amounts of the two enantiomers youtube.com. For example, in a study of novel chiral GABA uptake inhibitors, a sensitive HPLC-based method was established to separate and quantify the enantiomers of a key precursor containing an oxadiazole moiety nih.gov. This was achieved using a specialized chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A similar approach could be applied to a chiral analogue of this compound, allowing for the determination of enantiomeric excess with high accuracy nih.govnih.gov.

Advanced Electrophoretic Methods

Capillary electrophoresis (CE) offers an alternative to chromatography, providing high-efficiency separations with minimal solvent consumption. For a compound like this compound, which contains a basic amine group, Capillary Zone Electrophoresis (CZE) is a particularly suitable technique.

In CZE, separation is achieved based on the differential migration of ions in an electric field. By using a running buffer with a low pH (e.g., a phosphate or formate buffer at pH 2.5), the primary amine group of the target compound becomes protonated, acquiring a positive charge. When a voltage is applied, this positively charged analyte will migrate towards the cathode at a velocity dependent on its charge-to-size ratio, enabling its separation from neutral impurities and other charged species. For enhancing the sensitivity of CE methods for heterocyclic amines, on-line preconcentration techniques like field-amplified sample injection (FASI) can be employed, significantly lowering the detection limits nih.gov. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate neutral compounds and can also offer different selectivity for charged species by partitioning analytes between the aqueous buffer and micelles nih.gov.

Table 3: Potential Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm i.d.) |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at λmax |

Spectrophotometric Quantification Techniques (UV-Vis, Fluorescence)

Spectrophotometric methods are rapid and straightforward techniques for quantification. The conjugated system formed by the furan and 1,2,4-oxadiazole (B8745197) rings in this compound results in strong absorption of ultraviolet (UV) radiation, corresponding to π→π* electronic transitions globalresearchonline.net. A UV-Vis spectrophotometer can be used to measure this absorbance. By constructing a calibration curve of absorbance versus a series of known concentrations, the concentration of the compound in an unknown sample can be determined by applying the Beer-Lambert law.

Furthermore, furan-containing π-conjugated systems often exhibit fluorescence. Studies on nucleoside analogues where a furan ring is conjugated to a pyrimidine or purine core have shown that these compounds can be emissive, with emission wavelengths dependent on the specific heterocyclic system and solvent polarity nih.gov. The presence of the furan moiety in the target compound suggests it may possess fluorescent properties tandfonline.comnih.gov. If the compound is fluorescent, spectrofluorometry can be used for quantification. This technique is often more sensitive and selective than UV-Vis absorption spectroscopy, as fewer molecules exhibit strong fluorescence. A calibration curve would be constructed by plotting fluorescence intensity against concentration.

Table 4: Potential Photophysical Properties and Quantification Parameters

| Parameter | Description |

| UV-Vis λmax | Expected in the 250-350 nm range due to π→π* transitions. |

| Molar Absorptivity (ε) | Determined from the slope of the Beer-Lambert plot. |

| Fluorescence λex / λem | Excitation and emission maxima, if fluorescent. |

| Quantum Yield (ΦF) | A measure of the efficiency of the fluorescence process. |

| Quantification Range | Determined by the linear range of the calibration curve. |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Mechanistic Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace-level analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex matrices. The compound would first be separated by HPLC, then introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the molecule would be protonated to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and sensitivity can be achieved, allowing for quantification at trace levels, far below what is possible with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile trace impurities in the compound sample chromatographyonline.com. After separation on the GC column, compounds are ionized (typically by electron impact, EI) and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification mdpi.com. This is highly effective for identifying process-related impurities or degradation products that are amenable to GC.

For mechanistic metabolite identification , LC-MS/MS is particularly powerful. Following incubation of the compound in a biological system (e.g., liver microsomes), the resulting mixture is analyzed. Metabolites are identified by searching for expected mass shifts from the parent compound. For this compound, potential metabolic transformations include oxidation of the furan ring (+16 Da), hydroxylation of an aromatic C-H bond (+16 Da), or N-acetylation of the amine group (+42 Da). The fragmentation pattern of the metabolite provides further structural information to pinpoint the site of modification.

Table 5: Illustrative Mass Spectrometry Parameters for LC-MS/MS Trace Analysis

| Parameter | Value / Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 152.05 (Calculated for C₆H₆N₃O₂⁺) |

| Monitored Transition (MRM) | e.g., m/z 152.05 → m/z 84.04 (Hypothetical fragmentation) |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Application | Trace quantification in biological or environmental samples |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-oxadiazoles traditionally involves methods like the heterocyclization of amidoximes with acyl chlorides or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov However, future research will likely prioritize the development of more sustainable and efficient synthetic protocols. The furan (B31954) component of the molecule can be derived from renewable, plant-based resources, aligning with the principles of green chemistry. patsnap.comrsc.org

Emerging trends in synthesis that could be applied to this compound include:

Microwave-Assisted Synthesis (MWI): This technique has been shown to shorten reaction times, increase yields, and reduce the use of volatile organic solvents in the formation of 1,2,4-oxadiazoles. nih.gov

One-Pot Procedures: Developing one-pot reactions, such as those using a superbase medium like NaOH/DMSO or catalysts like PTSA-ZnCl2, can streamline the synthesis from readily available starting materials like amidoximes and carboxylic acid esters or nitriles. nih.govorganic-chemistry.org

Photoredox Catalysis: Visible-light-mediated cycloaddition reactions represent an environmentally friendly approach to forming the oxadiazole ring, minimizing the need for harsh reagents. nih.gov

| Method | Description | Potential Advantages for Sustainable Synthesis | Reference |

|---|---|---|---|

| Classical (e.g., Tiemann-Krüger) | Reaction of amidoximes with acyl chlorides. | Well-established methodology. | nih.gov |

| Microwave-Assisted Synthesis (MWI) | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, lower solvent use. | nih.gov |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste. | nih.govorganic-chemistry.org |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive the reaction. | "Green chemistry" approach, mild reaction conditions. | nih.gov |

Exploration of New Derivatization Strategies and Combinatorial Libraries

The 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine structure offers multiple points for chemical modification to generate libraries of new compounds for screening. The primary amine group at the C3 position is a key handle for derivatization. Future work will likely focus on creating new amide, sulfonamide, or urea (B33335) linkages to introduce diverse functional groups. acs.org Furthermore, the furan ring can be modified, although this is often more complex. The ability to decorate the 1,2,4-oxadiazole core at both the C3 and C5 positions makes it a versatile scaffold for creating extensive combinatorial libraries. nih.gov

Potential derivatization strategies include:

N-Acylation/Sulfonylation: Reaction of the C3-amine with a wide array of acyl chlorides, sulfonyl chlorides, and carboxylic acids to explore structure-activity relationships (SAR).

Mannich Reactions: The synthesis of Mannich bases by reacting the amine with formaldehyde (B43269) and a secondary amine can introduce new functionalities. nih.gov

Buchwald-Hartwig or Ullmann Couplings: These cross-coupling reactions could be used to form C-N bonds, linking the amine to various aryl or heteroaryl systems.

Advanced Mechanistic Investigations of its Chemical Reactions and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational design and application. For related furan-oxadiazole hybrids, mechanistic studies have involved enzyme inhibition kinetics and molecular docking to elucidate binding modes. nih.govnih.gov Future research on this compound should employ a similar multi-faceted approach.

Areas for advanced mechanistic investigation include:

Reaction Kinetics: Studying the kinetics of its synthetic and degradation pathways to optimize reaction conditions and assess stability.

Computational Modeling: Using molecular docking and density functional theory (DFT) calculations to predict and understand its binding interactions with biological targets, such as enzymes or receptors. nih.gov

Photochemical Rearrangements: Investigating the reactivity of the 1,2,4-oxadiazole ring under irradiation, which can undergo rearrangements to other heterocyclic systems like 1,3,4-oxadiazoles or oxazolines. chim.it

Enzyme Inhibition Mechanisms: For any identified biological activity, determining the mode of inhibition (e.g., competitive, non-competitive) and exploring possibilities like suicide inactivation, as has been studied for other tyrosinase inhibitors. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com These technologies can analyze vast datasets to predict the properties of novel compounds, accelerating the design-build-test-learn cycle. astrazeneca.commednexus.org

For this compound and its derivatives, AI and ML can be applied to:

Predict Biological Activity: Use Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like graph neural networks, to predict the therapeutic potential of new derivatives against various targets. nih.gov

Optimize Physicochemical Properties: Predict properties such as solubility, permeability, and metabolic stability to design compounds with more favorable profiles. astrazeneca.com

De Novo Design: Employ generative models to design entirely new molecules based on the furan-oxadiazole scaffold that are optimized for specific properties or binding to a particular target. crimsonpublishers.com

Toxicity Prediction: Utilize tools to predict potential toxicity early in the design phase, reducing late-stage failures. crimsonpublishers.com

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Predictive Modeling (e.g., QSAR) | Forecast the biological activity and physicochemical properties of virtual compounds. | Prioritize synthesis of the most promising candidates, saving time and resources. | nih.gov |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties based on the core scaffold. | Explore a wider chemical space for innovative compound discovery. | crimsonpublishers.com |

| Toxicity Prediction | Identify potential toxic liabilities of designed compounds computationally. | Improve safety profiles and reduce attrition rates in development. | crimsonpublishers.com |

| Analysis of Screening Data | Interpret large datasets from high-throughput screening to identify patterns and hits. | Accelerate hit identification and understanding of structure-activity relationships. | astrazeneca.com |

Expansion into Novel Material Science Applications and Functional Materials

The furan moiety is recognized for its utility in creating functional polymers and materials. researchgate.net Derived from renewable resources, furan-based polymers are being explored for applications ranging from self-healing materials to organic electronics. patsnap.comresearchgate.net The incorporation of the this compound unit into polymer chains could impart unique properties.

Future research could explore:

Functional Polymers: Using the compound as a monomer or cross-linking agent to create novel polyesters, polyurethanes, or other polymers. The heterocyclic rings could enhance thermal stability, while the furan group could allow for reversible cross-linking via Diels-Alder reactions. researchgate.net

Organic Electronics: Investigating the semiconducting properties of polymers containing the furan-oxadiazole unit, as furan's weaker aromaticity can improve the solubility of π-conjugated polymers. researchgate.netntu.edu.sg

Biomaterials: Developing new materials for biomedical applications, such as drug delivery systems or specialized coatings, leveraging the biological potential of the oxadiazole ring. researchgate.net

3D Printing Resins: Formulating photosensitive resins based on furan-methacrylate oligomers derived from the title compound for use in stereolithography. acs.org

High-Throughput Screening in Chemical Biology for Target Identification and Pathway Elucidation (Mechanistic Focus)

High-throughput screening (HTS) is a cornerstone of modern drug discovery. acs.org For this compound and its derivative libraries, the focus of future HTS campaigns should be explicitly mechanistic. Rather than simply identifying "hits," the goal would be to understand how and where these molecules act.

Mechanistically focused HTS strategies would include:

Target-Based Screening: Screening against panels of specific, purified enzymes (e.g., kinases, proteases, tyrosinase) or receptors to identify direct molecular targets. nih.govnih.gov

Phenotypic Screening with Pathway Analysis: Using cell-based assays that report on the status of specific signaling pathways. Hits would then be followed up with target deconvolution studies (e.g., chemical proteomics) to identify the responsible protein.

Chemical Genetics: Employing screening platforms to identify compounds that modulate specific cellular processes, helping to elucidate the function of genes and pathways.

This focused approach ensures that screening efforts not only discover active compounds but also provide immediate insight into their mechanism of action, paving the way for more rapid and informed development.

Q & A

Q. What are the optimal synthetic routes for 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves two stages: (1) formation of the oxadiazole ring via cyclization of a hydrazide intermediate and (2) introduction of the furan moiety. Key reagents include:

- Hydrazides (e.g., furan-2-carbohydrazide) for cyclization.

- Dehydrating agents like POCl₃ or PCl₅ to facilitate oxadiazole ring closure .

- Solvents such as ethanol or dichloromethane under reflux (60–80°C) .

Standardization Tips:

- Monitor reaction progress via TLC or HPLC to optimize time (typically 6–12 hours).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).